molecular formula C6H5N3 B11924181 3H-Pyrazolo[4,3-C]pyridine CAS No. 271-51-2

3H-Pyrazolo[4,3-C]pyridine

Katalognummer: B11924181
CAS-Nummer: 271-51-2
Molekulargewicht: 119.12 g/mol
InChI-Schlüssel: WTRUORRZTNTPSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Pyrazolo[4,3-C]pyridine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active heterocycles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazolo[4,3-C]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolo[4,3-C]pyridine core .

Industrial Production Methods

Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. These methods often involve the use of continuous flow reactors and automated synthesis platforms to control reaction conditions precisely and improve scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3H-Pyrazolo[4,3-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[4,3-C]pyridine-3-carboxylic acid, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Wissenschaftliche Forschungsanwendungen

3H-Pyrazolo[4,3-C]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3H-Pyrazolo[4,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3H-Pyrazolo[4,3-C]pyridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable scaffold for drug discovery and development .

Eigenschaften

CAS-Nummer

271-51-2

Molekularformel

C6H5N3

Molekulargewicht

119.12 g/mol

IUPAC-Name

3H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-3H,4H2

InChI-Schlüssel

WTRUORRZTNTPSV-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=CN=C2)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.